Ethyl 2-{[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of structural motifs, including tetrahydroisoquinoline, quinoxaline, and benzothiophene. These structural elements are known for their significant biological and pharmacological activities, making this compound a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multicomponent reactions (MCRs) that improve atom economy, selectivity, and yield . These reactions often use transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies, where the C(sp3)–H bond of tetrahydroisoquinoline is directly coupled with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production methods for this compound are likely to involve scalable MCRs and CDC strategies, utilizing heterogeneous catalysts to ensure high yields and purity . The use of environmentally friendly methods and reagents is also emphasized to align with sustainable synthetic methodologies .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Involving reagents like H2O2 or TBHP.
Reduction: Using common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: H2O2, TBHP.
Reduction: NaBH4, LiAlH4.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated analogs.
Scientific Research Applications
Ethyl 2-{[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 2-{[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline and quinoxaline moieties are known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline derivatives: Known for their biological activities and used as precursors for various alkaloids.
Quinoxaline derivatives: Exhibiting significant pharmacological properties and used in drug development.
Benzothiophene derivatives: Investigated for their potential therapeutic applications.
Uniqueness
Ethyl 2-{[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of three distinct structural motifs, each contributing to its diverse range of biological and pharmacological activities . This makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C28H28N4O2S |
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Molecular Weight |
484.6 g/mol |
IUPAC Name |
ethyl 2-[[3-(3,4-dihydro-1H-isoquinolin-2-yl)quinoxalin-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C28H28N4O2S/c1-2-34-28(33)24-20-11-5-8-14-23(20)35-27(24)31-25-26(30-22-13-7-6-12-21(22)29-25)32-16-15-18-9-3-4-10-19(18)17-32/h3-4,6-7,9-10,12-13H,2,5,8,11,14-17H2,1H3,(H,29,31) |
InChI Key |
IIPTVQFHOPBFSV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC3=NC4=CC=CC=C4N=C3N5CCC6=CC=CC=C6C5 |
Origin of Product |
United States |
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